molecular formula C5H12N2O2S B13597985 2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione

2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione

Cat. No.: B13597985
M. Wt: 164.23 g/mol
InChI Key: JLAWKLCYVCDRNV-UHFFFAOYSA-N
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Description

2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione is a white crystalline solid with the chemical formula C4H6N2O2S and a molecular weight of 150.16 g/mol. This compound is used in the synthesis of drugs, polymers, and agricultural chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione typically involves the reaction of ethylamine with carbon disulfide and formaldehyde under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to thiols and other sulfur-containing compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other sulfur-containing compounds.

    Substitution: Various substituted thiadiazinane derivatives.

Scientific Research Applications

2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of polymers and agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-1lambda6,2,5-thiadiazolidine-1,1-dione
  • 1lambda6,2,4-thiadiazinane-1,1-dione
  • 2-(4-aminophenyl)-1lambda6,2,6-thiadiazinane-1,1-dione

Uniqueness

2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C5H12N2O2S

Molecular Weight

164.23 g/mol

IUPAC Name

2-ethyl-1,2,6-thiadiazinane 1,1-dioxide

InChI

InChI=1S/C5H12N2O2S/c1-2-7-5-3-4-6-10(7,8)9/h6H,2-5H2,1H3

InChI Key

JLAWKLCYVCDRNV-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCNS1(=O)=O

Origin of Product

United States

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